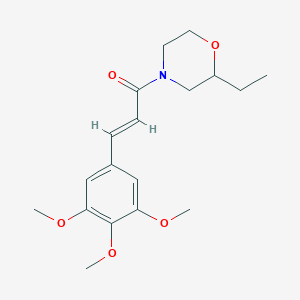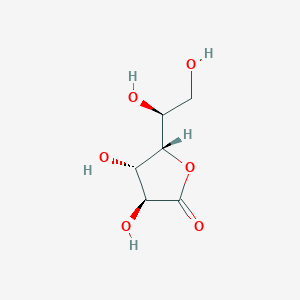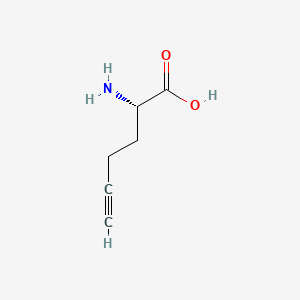
Licodione
概要
説明
Lidocaine, also known as Licodione, is a local anesthetic of the amino amide type . It is also used to treat ventricular tachycardia . When used for local anesthesia or in nerve blocks, lidocaine typically begins working within several minutes and lasts for half an hour to three hours .
Synthesis Analysis
Lidocaine was first synthesized and patented by a Swedish pharmaceutical company (Astra) in 1948 . Lidocaine can be prepared via a three-step linear synthesis starting from 2,6-dimethylnitrobenzene . The reduction of 2,6-dimethylnitrobenzene with stannous chloride yields the ammonium salt. In the workup portion of the reaction, the ammonium salt is reacted with an aqueous potassium hydroxide solution, liberating the free 2,6-dimethylaniline .Molecular Structure Analysis
Lidocaine’s molecular formula is C14H22N2O . Its structure was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to lidocaine, although less powerful .Physical And Chemical Properties Analysis
The physicochemical properties of lidocaine-based ionic liquids were examined based on the measured density values, viscosity, electrical conductivity, and calculated values of thermal expansion coefficients and activation energy of viscous flow .科学的研究の応用
Flavonoid Biosynthesis in Cultured Cells
Licodione, a dibenzoylmethane derivative found in Glycyrrhiza echinata, plays a role in the biosynthesis of flavonoids and retrochalcones in cultured plant cells. It is considered a precursor to echinatin, a retrochalcone, and demonstrates unique features in its NMR spectrum related to diketonic and keto-enolic forms. This contributes to our understanding of plant secondary metabolite synthesis and retrochalcone biosynthesis (Ayabe et al., 1980).
Enzymatic Reactions in Licodione Synthesis
Research on licodione synthase, a cytochrome P450 monooxygenase, reveals that it catalyzes the formation of licodione in Glycyrrhiza echinata cells when exposed to certain stimuli. This enzymatic process is crucial for understanding the metabolic pathways in plants and the role of licodione in the biosynthesis of other flavonoids and chalcones (Otani et al., 1994).
Role in Methyl Transfer and Retrochalcone Biosynthesis
Licodione is involved in the O-methylation step in the biosynthesis of echinatin. The enzyme licodione O-methyltransferase catalyzes the transfer of a methyl group to licodione, which is a key step in the biosynthesis of retrochalcones in plants. This research provides insights into the enzymatic mechanisms and the metabolic role of licodione in plants (Ayabe et al., 1980).
Impact on Cancer Research
A study on the roots of Hovea parvicalyx identified licodione derivatives as potential inhibitors of isoprenylcysteine carboxyl methyltransferase, an enzyme target in anticancer drug discovery. This research suggests licodione's potential application in developing new cancer therapies (Buchanan et al., 2008).
Chemotaxonomic Significance
Licodione, along with other flavonoids, has been studied for its chemotaxonomic significance in Glycyrrhiza pallidiflora. The presence of licodione and related compounds helps in understanding the taxonomic relationships and evolutionary biology of plant species (Kajiyama et al., 1993).
作用機序
Safety and Hazards
将来の方向性
There is growing interest in using lidocaine in drug delivery, as dispersing agents, copolymers, or emulsifiers . Lidocaine-based ionic liquids are being prepared to maximize solubility, bioavailability, the concentration of the active ingredient(s), thermal stability, as well as to decrease the polymorphism of the drug .
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-3-1-9(2-4-10)13(18)8-15(20)12-6-5-11(17)7-14(12)19/h1-7,16-17,19H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKMEBGIJSGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210052 | |
| Record name | Licodione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61153-76-2 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61153-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licodione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licodione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is licodione and where is it found?
A1: Licodione (1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione) is a natural dibenzoylmethane compound found in certain plants like Glycyrrhiza echinata (licorice). It acts as an intermediate in the biosynthesis of various flavonoids, including the retrochalcone echinatin. [, ]
Q2: How is licodione synthesized in plants?
A2: Licodione biosynthesis involves a unique enzymatic reaction catalyzed by licodione synthase, a cytochrome P450 monooxygenase. This enzyme catalyzes the 2-hydroxylation of (2S)-liquiritigenin (7,4′-dihydroxyflavanone), followed by hemiacetal opening to yield licodione. [, ] Interestingly, some flavanone 3-hydroxylases (F3Hs) also possess a side activity that can lead to licodione formation through a series of 2-hydroxylation and dehydration reactions. []
Q3: What is the role of licodione in the biosynthesis of echinatin?
A3: Licodione is a crucial intermediate in the biosynthesis of echinatin, a retrochalcone with transposed A- and B-rings compared to typical chalcones. Studies using radiolabeled precursors in Glycyrrhiza echinata cell cultures demonstrated that licodione is formed from isoliquiritigenin and serves as a precursor for echinatin biosynthesis, highlighting the unusual rearrangement of the chalcone structure. [, ]
Q4: What enzymes are involved in the conversion of licodione to echinatin?
A4: While the exact mechanism of licodione conversion to echinatin is still under investigation, O-methyltransferases (OMTs) are likely involved. Research on Glycyrrhiza echinata cells suggests that specific OMTs exhibit increased activity following yeast extract treatment, coinciding with increased echinatin biosynthesis. This suggests a potential role for OMTs in modifying licodione during echinatin formation. [, ]
Q5: Does licodione play a role in other flavonoid pathways?
A5: While primarily recognized for its role in echinatin biosynthesis, licodione may also contribute to the formation of other flavonoids. Studies have shown that radiolabeled licodione can be incorporated into 7,4′-dihydroxyflavone in Glycyrrhiza echinata cultures, albeit at a lower efficiency compared to isoliquiritigenin. This indicates a possible, though potentially less significant, role of licodione in the formation of certain flavones. []
Q6: What are the potential applications of licodione?
A6: Given its role in the biosynthesis of flavonoids, licodione holds potential for various applications. Further research into its biological activities and its production through engineered microorganisms could unlock its potential in pharmaceuticals, cosmetics, and agriculture.
Q7: What analytical techniques are used to study licodione?
A7: Researchers utilize a combination of techniques to study licodione, including high-performance liquid chromatography (HPLC) for separation and identification. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy are crucial for structural characterization and understanding the keto-enol tautomerism exhibited by licodione. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)

![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)
![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)









